molecular formula C7H5FN2 B8191004 3-Fluoro-pyrrolo[1,2-a]pyrimidine

3-Fluoro-pyrrolo[1,2-a]pyrimidine

Cat. No.: B8191004
M. Wt: 136.13 g/mol
InChI Key: UTRCLWTZHZNRHA-UHFFFAOYSA-N
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Description

Overview of Fused Pyrrolo-Pyrimidine Heterocycles in Drug Discovery

Fused heterocyclic compounds, particularly those containing a pyrimidine (B1678525) ring, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. derpharmachemica.comresearchgate.net The fusion of a pyrrole (B145914) ring with a pyrimidine ring gives rise to pyrrolopyrimidines, a class of compounds that has demonstrated a broad spectrum of biological effects, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. researchgate.netacs.orgnih.gov The structural resemblance of some pyrrolopyrimidine isomers, such as pyrrolo[2,3-d]pyrimidines (7-deazapurines), to naturally occurring purines allows them to interact with biological targets like enzymes and receptors, making them valuable scaffolds for drug design. acs.orgnih.gov

The pyrrolo[1,2-a]pyrimidine (B7980946) core, specifically, is a privileged structure in medicinal chemistry. Its unique three-dimensional shape and electronic properties make it an attractive framework for the development of targeted therapies. Researchers have explored various synthetic strategies to create libraries of pyrrolo[1,2-a]pyrimidine derivatives, leading to the discovery of compounds with a range of biological activities. These activities include their use as kinase inhibitors, anti-anxiety agents, and antagonists for various receptors. nih.govnih.govacs.org The versatility of this scaffold allows for modifications at multiple positions, enabling chemists to fine-tune the pharmacological profile of the resulting molecules. acs.org

Strategic Significance of Fluorine Substitution in Bioactive Molecules

The introduction of fluorine into drug molecules is a widely employed strategy in medicinal chemistry to enhance their therapeutic potential. tandfonline.comnih.govnih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and pharmacological properties of a molecule. tandfonline.comnih.gov

One of the key advantages of fluorination is the improvement of metabolic stability. tandfonline.comacs.org By replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable site, the C-F bond's high dissociation energy can block or slow down oxidative metabolism by cytochrome P450 enzymes. acs.orgacs.org This can lead to a longer half-life and improved bioavailability of the drug. chimia.ch

Research Landscape of 3-Fluoro-pyrrolo[1,2-a]pyrimidine and Related Scaffolds

The convergence of the pharmacologically privileged pyrrolo[1,2-a]pyrimidine scaffold with the strategic benefits of fluorine substitution has led to a growing interest in fluorinated derivatives, including this compound. While the broader class of fluorinated pyrrolopyrimidines has been investigated for various therapeutic applications, the specific research landscape for the 3-fluoro substituted isomer is an emerging area.

Studies on related fluorinated pyrrolo[2,3-d]pyrimidines have demonstrated the potential of this chemical space. For instance, a series of fluoro-substituted 4-(dialkylamino)pyrrolo[2,3-d]pyrimidines were synthesized and evaluated for their binding affinity to the corticotropin-releasing hormone type 1 receptor (CRHR1), with some compounds showing very high affinity. ebi.ac.uknih.gov This highlights the potential for developing potent and selective receptor ligands by incorporating fluorine into the pyrrolopyrimidine core.

Furthermore, research on other fluorinated heterocyclic systems has consistently shown the positive impact of fluorine on biological activity. For example, the presence of a fluorine atom in certain pyridine (B92270) derivatives has been shown to enhance their antiproliferative activity. nih.gov Similarly, fluorinated pyrrolo[2,3-d]pyrimidine derivatives have been investigated as potential kinase inhibitors and apoptosis inducers. nih.gov The synthesis of fluorinated pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine nucleosides has also been explored with the aim of developing novel enzyme inhibitors. uni-konstanz.de

While direct and extensive research specifically focused on this compound is still developing, the collective evidence from related fluorinated heterocycles strongly suggests that this compound and its derivatives hold significant promise for the discovery of new and improved therapeutic agents. The strategic placement of a fluorine atom at the 3-position of the pyrrolo[1,2-a]pyrimidine scaffold is anticipated to modulate its electronic and steric properties in a manner that could lead to enhanced biological activity and favorable pharmacokinetic profiles. Future research in this area is expected to uncover novel compounds with potential applications across a range of diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoropyrrolo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-4-9-7-2-1-3-10(7)5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRCLWTZHZNRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=NC2=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Fluoro Pyrrolo 1,2 a Pyrimidine and Analogues

Foundational Synthetic Routes to Pyrrolo[1,2-a]pyrimidine (B7980946) Core

The pyrrolo[1,2-a]pyrimidine scaffold is a fused bicyclic heterocycle that has garnered significant interest. Its synthesis relies on a variety of organic reactions that efficiently construct the fused ring system. These methods range from classical condensation reactions to modern transition-metal-catalyzed processes.

Cyclization and Condensation Reactions

Cyclization and condensation reactions are fundamental to the formation of the pyrrolo[1,2-a]pyrimidine core. These reactions typically involve the intramolecular or intermolecular reaction of precursors that contain the necessary fragments to form the final heterocyclic system.

A prominent strategy involves the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. fiveable.melibretexts.org This method is particularly effective for creating five- and six-membered rings, making it suitable for the synthesis of the pyrimidine (B1678525) portion of the scaffold. libretexts.orglibretexts.org The process begins with the formation of an enolate from a diester in the presence of a strong base, which then undergoes an intramolecular nucleophilic acyl substitution to yield the cyclic product. fiveable.me

Another powerful approach is the (3+3) cyclization, which can be facilitated by Fischer carbene complexes to produce fluorescent pyrrolo[1,2-a]pyrimidines. acs.org The reaction of pyrrole-2-carbaldehydes with reagents like tosylmethyl isocyanide (TosMIC) also provides a pathway to related pyrrolo[1,2-c]pyrimidine (B3350400) skeletons, showcasing the versatility of cyclization strategies starting from a pyrrole (B145914) base. acs.org Furthermore, substituted Δ1-pyrrolines, precursors to the pyrrole ring, can be synthesized in high yields through the Michael addition of nitroalkanes to chalcones, followed by reduction and in-situ cyclization. organic-chemistry.org

Reaction Type Description Key Features Reference
Dieckmann CondensationIntramolecular Claisen condensation of a diester.Forms cyclic β-keto esters; suitable for 5- and 6-membered rings. fiveable.melibretexts.orglibretexts.org
(3+3) CyclizationReaction facilitated by Fischer carbene complexes.Yields fluorescent pyrrolo[1,2-a]pyrimidines. acs.org
TosMIC CyclizationReaction of pyrrole-2-carbaldehydes with tosylmethyl isocyanide.Forms related pyrrolo[1,2-c]pyrimidine structures. acs.org
Michael Addition/CyclizationReaction of chalcones with nitroalkanes followed by reduction.High-yield synthesis of substituted Δ1-pyrrolines. organic-chemistry.org

Multicomponent and Tandem Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient route to complex molecules like pyrrolo[1,2-a]pyrimidines. youtube.com These reactions are highly atom-economical and can generate molecular diversity in a time-saving manner. For instance, a one-pot, three-component synthesis has been successfully applied to produce derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold. scielo.org.mx

Tandem reactions, also known as domino or cascade reactions, involve a sequence of intramolecular transformations, where the subsequent reaction is triggered by the functionality formed in the previous step. This approach avoids the isolation of intermediates, thereby increasing efficiency. A domino C-N coupling/hydroamination sequence has been developed for the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, demonstrating the power of tandem strategies in building fused pyrimidine systems. nih.gov

Transition-Metal Catalyzed Coupling Strategies

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis of the pyrrolo[1,2-a]pyrimidine core and its analogues, several catalytic methods are employed.

The Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl or vinyl halides, is utilized in the synthesis of pyrrolo[3,2-d]pyrimidines. nih.gov Similarly, the Suzuki-Miyaura cross-coupling, which involves the reaction of an organoboron compound with an organohalide, has been used to introduce substituents onto related pyrrolopyrimidine scaffolds. nih.gov Ruthenium-catalyzed intramolecular oxidative amination and palladium-catalyzed cyclizations of oxime esters are other examples of transition-metal-mediated strategies that provide access to the core heterocyclic structure. organic-chemistry.org

Catalyst/Reaction Application Significance Reference
Palladium (Suzuki-Miyaura)C-C bond formation on the pyrrolopyrimidine scaffold.Introduces aryl or vinyl groups with high selectivity. nih.gov
Palladium (Sonogashira)Coupling of alkynes with halides.Key step in the synthesis of alkynylated uracils for further cyclization. nih.gov
RutheniumIntramolecular oxidative amination of aminoalkenes.Efficiently forms cyclic imines, precursors to the pyrrole ring. organic-chemistry.org
Fischer Carbene Complexes(3+3) Cyclization reactions.Enables the formation of the pyrrolo[1,2-a]pyrimidine core. acs.org

Targeted Fluorination Strategies for Pyrrolo[1,2-a]pyrimidine Scaffolds

The introduction of fluorine into organic molecules can significantly alter their biological and physicochemical properties. For the synthesis of 3-Fluoro-pyrrolo[1,2-a]pyrimidine, fluorination can be achieved either by direct, regioselective fluorination of the pre-formed heterocyclic core or by employing fluorinated building blocks in the synthesis.

Regioselective Fluorine Incorporation

Achieving regioselectivity in the fluorination of heterocyclic compounds is a significant synthetic challenge. One advanced strategy involves a boron-directed benzannulation, which allows for the mild and completely regiocontrolled synthesis of fluoroalkyl-substituted aromatic and heteroaromatic compounds. nih.gov While not demonstrated on the exact pyrrolo[1,2-a]pyrimidine system, this method's principles are applicable. It utilizes the directing effect of a boron-containing functional group to control the position of the incoming fluoroalkyl group during ring formation. nih.gov

In related pyrrolo[2,3-d]pyrimidine systems, the introduction of a fluorine atom onto a phenyl substituent has been a successful strategy to enhance biological activity, highlighting the importance of precise fluorine placement. nih.gov

Synthesis via Fluorinated Precursors

An alternative and often more controlled method for producing fluorinated heterocycles is to use starting materials that already contain the fluorine atom. This approach builds the heterocyclic scaffold around a fluorinated building block, ensuring the position of the fluorine atom in the final product.

The synthesis of fluorinated pyrrolo[2,3-d]pyrimidine nucleosides has been achieved through the reaction of a pyrrole precursor with fluorinated 1,3-bielectrophiles. enamine.netuni-konstanz.de This method provides an efficient and convenient route to the target fluorinated compounds. Similarly, the synthesis of fluorinated pyrrolo[2,1-a]isoquinolines has been accomplished using difluoroenoxysilanes in a [3+2] cycloaddition reaction. nih.gov The use of CF3-substituted precursors in cycloaddition reactions is another established strategy for incorporating trifluoromethyl groups into heterocyclic rings. nih.gov These examples underscore the utility of employing fluorinated synthons for the targeted synthesis of compounds like this compound.

Fluorinated Precursor Reaction Type Resulting Structure Reference
Fluorinated 1,3-bielectrophilesReaction with aminopyrrole derivatives.Fluorinated pyrrolo[2,3-b]pyridines and pyrrolo[2,3-d]pyrimidines. enamine.netuni-konstanz.de
Difluoroenoxysilanes[3+2] Cycloaddition with N-ylides.Fluorinated pyrrolo[2,1-a]isoquinolines. nih.gov
CF3-substituted precursorsCycloaddition reactions.CF3-substituted (hetero)aromatic compounds. nih.gov

Post-Synthetic Derivatization and Functionalization of the Core Structure

There is a lack of specific published research detailing the post-synthetic derivatization and functionalization of the This compound core structure. The presence of a fluorine atom at the 3-position and the inherent electronic nature of the fused pyrrole and pyrimidine rings suggest that this compound could undergo various electrophilic and nucleophilic substitution reactions. However, without experimental data, any discussion on potential derivatization remains speculative.

In related, but distinct, pyrrolopyrimidine systems, functionalization strategies often target various positions on the heterocyclic core. For instance, in the pyrrolo[2,3-d]pyrimidine series, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are commonly employed to introduce new substituents. These reactions typically occur at halogenated positions of the pyrimidine ring.

It is plausible that similar methodologies could be applied to derivatives of This compound , such as a halogenated analogue, to introduce a variety of functional groups. The electron-withdrawing nature of the fluorine atom at the 3-position would likely influence the reactivity of the pyrrole ring in electrophilic aromatic substitution reactions.

One commercially available derivative, This compound-6-carboxylic acid ethyl ester , suggests that functionalization at the 6-position is feasible. chemsrc.com This ester functionality could serve as a handle for further derivatization, for example, through hydrolysis to the corresponding carboxylic acid, followed by amide bond formation.

A summary of potential, though not experimentally verified for the target compound, functionalization reactions is presented in the table below.

Reaction TypePotential Position(s)Reagents and Conditions (Hypothetical)Potential Products
Suzuki-Miyaura CouplingHalogenated positionsPd catalyst, base, boronic acid/esterAryl- or heteroaryl-substituted derivatives
Buchwald-Hartwig AminationHalogenated positionsPd catalyst, base, amineAmino-substituted derivatives
Hydrolysis6-position (of the ethyl ester)Acid or base catalysisCarboxylic acid derivative
Amide Coupling6-position (of the carboxylic acid)Coupling agents (e.g., HATU, EDC), amineAmide derivatives

It must be reiterated that the above table is based on general principles of heterocyclic chemistry and the functionalization of related compounds, not on specific published results for This compound .

Mechanistic Investigations of Reaction Pathways

Detailed mechanistic investigations of reaction pathways for the synthesis of This compound have not been reported in the scientific literature. The synthesis of the parent pyrrolo[1,2-a]pyrimidine scaffold can be achieved through several routes, often involving the condensation of a 2-aminopyrrole derivative with a 1,3-dicarbonyl compound or its equivalent.

The introduction of a fluorine atom at the 3-position would likely require a specific synthetic strategy. This could involve either the use of a pre-fluorinated building block or a late-stage fluorination step. Mechanistic studies would be essential to understand the regioselectivity and efficiency of such reactions.

Without experimental or computational studies, any proposed mechanism would be purely conjectural. Key questions that would need to be addressed by mechanistic studies include:

The mechanism of the cyclization step to form the fused ring system.

If a late-stage fluorination is employed, the mechanism of the fluorination reaction (e.g., electrophilic, nucleophilic, or radical).

The influence of the fluorine substituent on the electronic properties and subsequent reactivity of the molecule.

Optimization of Synthetic Conditions and Yields

There are no published studies on the optimization of synthetic conditions and yields for the production of This compound . The commercial availability of this compound suggests that a synthetic route with acceptable yields has been developed, but the details of this process are proprietary and not in the public domain.

The optimization of a synthetic route to this compound would typically involve a systematic variation of several parameters, including:

Reactants and Stoichiometry: Investigating different starting materials and their molar ratios.

Catalyst: Screening different catalysts (e.g., acid, base, or metal catalysts) and their loadings.

Solvent: Evaluating the effect of different solvents on reaction rate and yield.

Temperature: Determining the optimal reaction temperature to maximize product formation and minimize side reactions.

Reaction Time: Monitoring the reaction progress to identify the point of maximum conversion.

Work-up and Purification: Developing an efficient procedure for isolating and purifying the final product.

A hypothetical table summarizing parameters that would be considered in an optimization study is provided below.

ParameterRange of Conditions to be Tested (Hypothetical)Desired Outcome
Catalyst Loading0.1 mol% - 10 mol%High yield with minimal catalyst usage
TemperatureRoom temperature - 150 °CIncreased reaction rate without decomposition
Solvent PolarityNon-polar (e.g., toluene) to polar aprotic (e.g., DMF)High solubility of reactants and good reaction kinetics
Molar Ratio of Reactants1:1 to 1:2Complete conversion of the limiting reagent

Without access to experimental data, it is not possible to provide specific optimized conditions or expected yields for the synthesis of This compound .

Structure Activity Relationship Sar and Molecular Design Principles

Impact of Fluorine Substitution on Biological Activity and Selectivity

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate a compound's properties. nih.govselvita.com Fluorine's unique characteristics, such as its small size and high electronegativity, can profoundly influence potency, metabolic stability, and ligand-target interactions. selvita.comnih.govsci-hub.sepsychoactif.org

A series of fluoro-substituted 4-(dialkylamino)pyrrolo[2,3-d]pyrimidines, for instance, were synthesized and evaluated for their binding affinity to the corticotropin-releasing hormone type 1 receptor (CRHR1). nih.gov Two specific compounds from this series, 11a and 11b, demonstrated exceptionally high affinity for CRHR1, with Kᵢ values of 3.5 nM and 0.91 nM, respectively, marking them as promising candidates for developing radioligands for PET imaging. nih.gov Similarly, studies on fluorinated 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidine analogues revealed that certain compounds exhibited a significant (approximately 11-fold) increase in in vitro antiproliferative activities compared to their non-fluorinated counterparts. nih.gov

The specific placement of the fluorine atom on the chemical scaffold is critical, as its regioisomeric position can determine whether the substitution leads to an improvement or a loss of biological activity. nih.gov This principle was clearly demonstrated in a study of fluorinated pyrrolo[2,3-d]pyrimidine analogues targeting folate receptors (FR) and the proton-coupled folate transporter (PCFT). nih.gov

For example, when comparing a parent compound (2) to its fluorinated derivatives, a 3'-fluoro substitution (compound 7) enhanced growth inhibition in cells expressing FRα and FRβ but had no significant effect on PCFT-mediated activity. nih.gov In stark contrast, a 2'-fluoro substitution (compound 8) dramatically increased antiproliferative activity across all three transporter systems, with the most substantial impact observed in FRα- and PCFT-expressing cells. nih.gov These findings underscore that the positional isomerism of fluorine is a key determinant of pharmacological efficacy and selectivity. nih.gov

CompoundSubstitutionTarget Cell LineIC₅₀ (nM)Fold Change vs. Non-fluorinated
2 desfluoroR2/PCFT4213 ± 28-
7 3'-fluoroR2/PCFT4207 ± 30~1
8 2'-fluoroR2/PCFT423 ± 3~9
2 desfluoroRT16 (FRα)6.3 ± 1.6-
7 3'-fluoroRT16 (FRα)1.4 ± 0.15~4.5
8 2'-fluoroRT16 (FRα)0.55 ± 0.05~11

Data sourced from a study on fluorine-substituted pyrrolo[2,3-d]pyrimidine analogues. nih.gov

The potent influence of fluorine substitution stems from its distinct electronic and steric properties. Although often considered sterically similar to a hydrogen atom, fluorine's van der Waals radius (1.47 Å) is actually intermediate between that of hydrogen (1.2 Å) and the oxygen of a hydroxyl group (1.4 Å). sci-hub.seinformahealthcare.com This means that replacing hydrogen with fluorine does not typically induce major steric disruptions at the binding site. sci-hub.se

The primary influence of fluorine is electronic. As the most electronegative element, its incorporation into a molecule creates a strong C-F bond and a significant bond dipole. selvita.comsci-hub.se This has several important consequences for ligand-target interactions:

Modulation of Physicochemical Properties : Fluorination can alter a molecule's lipophilicity, membrane permeability, and clearance rates, which are critical for its pharmacokinetic profile. selvita.com For example, the electron-withdrawing effect of fluorine can deactivate adjacent positions on an aromatic ring, protecting them from metabolic oxidation by enzymes like cytochrome P450. mdpi.com

Enhanced Binding Affinity : The strong electronegativity of fluorine allows it to participate in favorable multipolar interactions with protein backbones, particularly with the carbonyl groups (C=O) of amino acid residues. nih.govacs.org These orthogonal C-F···C=O interactions can substantially enhance the binding affinity of a ligand to its target protein. nih.gov

Conformational Stabilization : The electronic effects of fluorine can help to stabilize the ligand in a bioactive conformation that is optimal for binding to the target. sci-hub.se In some cases, NMR evidence has supported the existence of intramolecular fluorine-hydrogen bonds that can lock the molecule into a preferred orientation. nih.gov

SAR Exploration of Pyrrolo[1,2-a]pyrimidine (B7980946) and Related Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For the pyrrolo[1,2-a]pyrimidine class, initial SAR investigations on 1-aminomethyl-2-aryl-3-cyano-pyrrolo[1,2-a]pyrimid-7-one-6-carboxylates identified them as antagonists of the human Gonadotropin-Releasing Hormone (GnRH) receptor. nih.gov A key finding from this work was that incorporating a 2-(2-methylaminoethyl)pyridine moiety was essential for generating active compounds, with the most potent derivative in the series exhibiting a binding affinity (Kᵢ) of 25 nM. nih.gov

SAR studies on related fused pyrrole (B145914) heterocycles have also provided valuable insights. For instance, investigations into pyrrolo[1,2-a]quinolines as anticancer agents found that one compound, 10a, was highly active against a range of cancer cell lines, showing a GI₅₀ of 27 nM against the A498 renal cancer cell line and inhibiting tubulin polymerization. nih.gov Studies on different isomers, such as pyrrolo[3,2-d]pyrimidines, have been conducted to identify potent antagonists for the neuropeptide Y5 receptor, highlighting how modifications to the core heterocycle and its substituents can be systematically explored to develop agents for various therapeutic targets. nih.govacs.org Research into tricyclic pyrrolo[2,3-d]pyrimidines has shown that the introduction of a phenyl group at position 2 of the pyrrole core, along with halogen substituents on that phenyl ring, can enhance antitumor activity. mdpi.com

Bioisosteric Replacement Strategies in Pyrrolo-Pyrimidine Chemistry

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a cornerstone of modern drug design. cambridgemedchemconsulting.com This strategy is widely used in pyrrolo-pyrimidine chemistry to fine-tune the properties of drug candidates.

For example, thieno[2,3-d]pyrimidine (B153573) has been successfully used as a bioisostere for pyrrolo[2,3-d]pyrimidine in the development of RET kinase inhibitors. nih.gov In another instance, medicinal chemists replaced an imidazo[1,2-a]pyrazine (B1224502) core with an isosteric pyrazolo[1,5-c]pyrimidine (B12974108) scaffold, which successfully mitigated the poor pharmacokinetic properties of the original series while maintaining potent and selective modulation of AMPARs. nih.gov The strategic replacement of an N-atom in an imidazo[1,2-a]pyrimidine (B1208166) with a C-F bond in an 8-fluoroimidazo[1,2-a]pyridine (B164112) has also been established as an effective bioisosteric mimic to discover novel c-Met inhibitors. nih.gov

One of the most common bioisosteric substitutions in drug design is the replacement of a hydrogen atom with a fluorine atom. nih.govpsychoactif.orgcambridgemedchemconsulting.com Given their relative sizes, this exchange is often well-tolerated by biological targets. sci-hub.se The primary rationale for this substitution is often to leverage fluorine's unique electronic properties. selvita.com

The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic cleavage. cambridgemedchemconsulting.com This property is frequently exploited to block positions on a molecule that are susceptible to metabolic oxidation, thereby increasing the drug's half-life and in vivo exposure. sci-hub.seinformahealthcare.com While often considered a simple replacement, the profound electronic changes brought by fluorine can also modulate pKa, lipophilicity, and the potential for new, favorable interactions with the target protein, making it a multifaceted tool for lead optimization. sci-hub.secambridgemedchemconsulting.com

The pyrrolo[2,3-d]pyrimidine scaffold is widely recognized as a bioisostere of the naturally occurring purine (B94841) ring system. nih.gov This is reflected in its common name, 7-deazapurine, which highlights the replacement of the nitrogen atom at position 7 of the purine core with a carbon atom. mdpi.com

This structural mimicry allows pyrrolo[2,3-d]pyrimidine derivatives to interact with many of the same enzymes and receptors as endogenous purines, making them a valuable pharmacophore, particularly in oncology. nih.gov For example, pyrrolo[2,3-d]pyrimidine-based antifolates have been designed to inhibit key enzymes in the de novo purine nucleotide biosynthesis pathway, such as glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase). nih.gov By acting as purine mimics, these compounds disrupt the synthesis of essential building blocks for DNA and RNA, leading to cytotoxic effects in cancer cells. nih.govnih.gov

Scientific Focus: The Chemical Compound 3-Fluoro-pyrrolo[1,2-a]pyrimidine

Despite a comprehensive search of scientific literature, no specific information was found regarding the chemical compound "this compound" or its derivatives in the context of rational molecular design, structure-activity relationships, or biological potency and specificity.

Extensive database queries for this particular molecule, including its synthesis, biological evaluation, and application in drug design, yielded no relevant results. The search was broadened to include the parent scaffold, pyrrolo[1,2-a]pyrimidine, to identify any foundational research that might provide a basis for discussing the potential impact of 3-fluoro substitution. However, even this broader search did not provide sufficient data to construct a scientifically accurate article on the rational design and structure-activity relationship of its 3-fluoro derivative as requested.

The available scientific literature extensively covers other isomers of pyrrolopyrimidine, such as pyrrolo[2,3-d]pyrimidines and pyrrolo[3,2-d]pyrimidines, which are well-documented for their diverse biological activities and have been the subject of numerous studies on structure-activity relationships and molecular design. Unfortunately, this information is not transferable to the distinct pyrrolo[1,2-a]pyrimidine scaffold specified in the query.

Therefore, it is not possible to provide an article on the "Rational Molecular Design Approaches for Enhanced Potency and Specificity" of this compound as outlined, due to the absence of published research on this specific compound.

Molecular Targets and Mechanisms of Action in Preclinical Research

Other Biological Activities in Preclinical Studies

The pyrrolopyrimidine scaffold, a privileged heterocyclic system in medicinal chemistry, has been the subject of extensive research to explore its therapeutic potential across various diseases. Preclinical studies have revealed that derivatives of this core structure, including those with fluoro substitutions, possess a wide range of biological activities.

Derivatives of the pyrrolopyrimidine family have demonstrated notable antimicrobial activities in preclinical evaluations, targeting a spectrum of bacteria, fungi, and viruses.

Antibacterial Activity: The antibacterial potential of pyrrolopyrimidine derivatives has been explored against both Gram-positive and Gram-negative bacteria. Studies on pyrrolo[3,2-d]pyrimidine derivatives, for instance, evaluated their effects on pathogenic bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella. auctoresonline.orgbohrium.com However, in some evaluations, these specific compounds exhibited only weak antibacterial activity. auctoresonline.org In contrast, other research focusing on pyrrolo[2,3-d]pyrimidine derivatives reported significant activity. Specifically, compounds 3b, 3c, and 7e in one study showed potent effects against S. aureus with a Minimum Inhibitory Concentration (MIC) of 0.31 mg/mL, which was superior to the standard drug ampicillin (B1664943) (MIC 0.62 mg/mL). researchgate.net The fusion of the pyrimidine (B1678525) ring with other heterocyclic systems, such as in pyrido[2,3-d]pyrimidine (B1209978) derivatives, has also yielded compounds with significant inhibitory effects against various bacteria, with MIC values ranging from 4 to 20 μmol/L. nih.gov The presence of an electron-withdrawing fluoro group has been suggested as a contributing factor to the high efficacy of some of these compounds. nih.gov

Antifungal Activity: The antifungal properties of pyrrolopyrimidine derivatives have been particularly promising. A series of pyrrolo[2,3-d]pyrimidines (compounds 3a-d, 7a,e, 11d) displayed excellent activity against Candida albicans, with MIC values between 0.31-0.62 mg/mL, outperforming the standard antifungal fluconazole (B54011) (MIC 1.5 mg/mL). researchgate.net Similarly, related pyrimidine analogs like carmofur (B1668449) have shown inhibitory activity against various pathogenic fungi and demonstrate synergistic effects when combined with other antifungals like itraconazole (B105839) and amphotericin B. nih.gov The development of novel pyrimidine-based scaffolds continues to be a strategy to identify new antifungals with broad-spectrum activity against molds, which are often difficult to treat. nih.gov

Antiviral Activity: The antiviral potential of this chemical family has been investigated against viruses causing significant public health issues. In one study, novel synthesized pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e] nih.govnih.govnih.govtriazolo[4,3-c]pyrimidine derivatives were tested for their activity against Rotavirus Wa strain and Coxsackievirus B4, which are common causes of viral gastroenteritis. nih.gov Several compounds from this series showed significant antiviral effects. nih.gov Molecular docking studies suggested that these compounds may exert their action by targeting the viral polymerase enzymes. nih.gov

Table 1: Summary of Antimicrobial Activity of Pyrrolopyrimidine Derivatives

Derivative Class Activity Type Tested Pathogens Key Findings Reference
Pyrrolo[2,3-d]pyrimidine Antibacterial Staphylococcus aureus Potent activity (MIC 0.31 mg/mL), superior to ampicillin. researchgate.net
Pyrido[2,3-d]pyrimidine Antibacterial Various bacteria Significant inhibition (MIC 4–20 μmol L–1). nih.gov
Pyrrolo[3,2-d]pyrimidine Antibacterial S. aureus, P. aeruginosa, E. coli, Salmonella Exhibited weak antibacterial activity in some studies. auctoresonline.org
Pyrrolo[2,3-d]pyrimidine Antifungal Candida albicans Excellent activity (MIC 0.31-0.62 mg/mL), better than fluconazole. researchgate.net
Pyrrolo[2,3-d]pyrimidine & Pyrrolo[3,2-e] nih.govnih.govnih.govtriazolo[4,3-c]pyrimidine Antiviral Rotavirus, Coxsackievirus B4 Significant antiviral activity observed against both viruses. nih.gov

The pyrimidine core is a key feature in several anti-inflammatory drugs, and various pyrrolopyrimidine derivatives have been shown to possess significant anti-inflammatory and immunomodulatory properties in preclinical models. nih.gov Their mechanism of action often involves the inhibition of key inflammatory mediators.

Research has demonstrated that certain pyrimidine derivatives can exert potent anti-inflammatory effects by modulating critical signaling pathways. nih.gov For example, one compound was found to reduce lung injury in an acute lung injury model by down-regulating the levels of inflammatory cytokines and reactive oxygen species (ROS). nih.gov Its mechanism was identified as the inhibition of the Toll-like receptor 4/nuclear factor-κB (TLR4/NF-κB) signaling pathway, a central cascade in inflammatory responses. nih.gov

Furthermore, studies on pyrrolo[2,3-d]pyrimidine analogs indicated that they could significantly suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that are pivotal in the inflammatory process. nih.gov Similarly, 7-substituted-pyrrolo[3,2-d]pyrimidine-2,4-dione derivatives have been identified as antagonists of the transient receptor potential ankyrin 1 (TRPA1) channel. nih.gov Since TRPA1 is activated by by-products of oxidative stress during inflammation to generate pain and neurogenic inflammatory responses, its inhibition presents a promising strategy for developing new analgesic and anti-inflammatory agents. nih.gov

Table 2: Anti-inflammatory Mechanisms of Pyrrolopyrimidine Derivatives

Derivative Class Mechanism of Action Effect Reference
Pyrimidine Derivative Inhibition of TLR4/NF-κB pathway Reduced production of inflammatory cytokines and ROS. nih.gov
Pyrrolo[2,3-d]pyrimidine Suppression of iNOS and COX-2 expression Decreased key inflammatory enzymes. nih.gov
Pyrrolo[3,2-d]pyrimidine-2,4-dione Antagonism of TRPA1 channel Blockade of a key receptor in inflammatory pain and neurogenic inflammation. nih.gov

The multifactorial nature of neurodegenerative disorders like Alzheimer's disease has driven the development of multi-target-directed ligands. The pyrrolopyrimidine scaffold has emerged as a valuable framework for designing such compounds.

A series of novel pyrrolo[2,3-d]pyrimidines fused to fluorobenzylpiperidine moieties were designed and synthesized as dual-target ligands for acetylcholinesterase (AChE) and the histamine (B1213489) H3 receptor (H3R), both of which are validated targets for Alzheimer's therapy. nih.gov Several of these derivatives displayed a balanced activity profile, with moderate affinities for both targets. Notably, compounds 4a and 4f from this series showed potent and balanced dual-targeting behavior, with IC₅₀ values for human AChE of 2.19 µM and 4.27 µM, and Kᵢ values for H3R of 1.05 µM and 1.31 µM, respectively. nih.gov These compounds were non-toxic in relevant cell lines, and computational studies predicted favorable drug-like properties, identifying them as promising lead structures for further development in Alzheimer's disease therapy. nih.gov

Table 3: Neuroprotective Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound Target 1: hAChE (IC₅₀) Target 2: H3R (Kᵢ) Significance Reference
4a 2.19 µM 1.05 µM Balanced dual-target ligand for potential Alzheimer's disease treatment. nih.gov
4f 4.27 µM 1.31 µM Balanced dual-target ligand for potential Alzheimer's disease treatment. nih.gov

Oxidative stress is a key pathological factor in numerous diseases, including inflammatory conditions. The antioxidant properties of pyrrolopyrimidine derivatives are often linked to their anti-inflammatory effects.

Table 4: Antioxidant Activity of Pyrrolopyrimidine Derivatives

Derivative Class Observed Effect Context Reference
Pyrimidine Derivative Restoration of normal oxidative stress levels. In vivo model of acute lung injury. nih.gov
Pyrido[2,3-d]pyrimidine High antioxidant activity and protection of DNA from damage. In vitro assays. nih.gov

Adenosine (B11128) receptors (A₁, A₂ₐ, A₂ₑ, and A₃) are G-protein-coupled receptors that regulate a wide array of physiological functions, making them attractive targets for therapeutic intervention. The pyrrolopyrimidine scaffold has been identified as a promising template for developing antagonists for these receptors.

Intense medicinal chemistry efforts have focused on the pyrazolo-triazolo-pyrimidine nucleus, a related heterocyclic system, leading to the development of compounds with good affinity and selectivity for different adenosine receptor subtypes. nih.govnih.gov Furthermore, patents describe pyrrolo[2,3-d]pyrimidine derivatives as specific antagonists of A₁, A₂ₐ, and A₃ adenosine receptors. wipo.int The use of these compounds has been proposed for treating diseases stimulated by adenosine receptor activity, highlighting their potential in conditions such as neuronal disorders, inflammation, and cancer. wipo.intgoogle.com The strategic modification of the core scaffold allows for fine-tuning of selectivity towards a specific receptor subtype. nih.gov

Table 5: Pyrrolopyrimidine Derivatives as Adenosine Receptor Modulators

Derivative Class Target Activity Therapeutic Potential Reference
Pyrrolo[2,3-d]pyrimidine A₁, A₂ₐ, A₃ Receptors Antagonist Treatment of adenosine receptor-stimulated diseases. wipo.int
Pyrazolo-triazolo-pyrimidine A₁, A₂ₐ, A₂ₑ, A₃ Receptors Antagonist Template for developing subtype-selective antagonists. nih.govnih.gov

Computational and in Silico Methodologies in Pyrrolo 1,2 a Pyrimidine Research

Molecular Docking Simulations for Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 3-Fluoro-pyrrolo[1,2-a]pyrimidine, docking simulations are instrumental in elucidating its binding mode within the active sites of various protein targets.

Researchers have employed molecular docking to investigate the interaction of pyrrolopyrimidine derivatives with a range of biological targets, including protein kinases and enzymes implicated in disease. For instance, studies on related pyrrolo[3,2-d]pyrimidine derivatives have shown that these compounds can act as EGFR and CDK2 inhibitors. nih.gov The docking of these compounds revealed key interactions within the enzyme active sites. nih.gov In a typical scenario, the pyrrolopyrimidine core forms hydrogen bonds with backbone residues in the hinge region of a kinase, a common binding motif for kinase inhibitors. The fluorine atom at the 3-position of this compound, being a potent hydrogen bond acceptor, could further enhance these interactions or form new, favorable contacts with the protein, thereby influencing binding affinity and selectivity.

In a study of pyrrolo[1,2-a]thieno[3,2-e]pyrimidine derivatives, molecular docking identified potential targets such as phosphatidylinositol 5-phosphate 4-kinase (PI5P4K2C), proto-oncogene serine/threonine-protein kinase (Pim-1), nicotinamide (B372718) phosphoribosyltransferase (NAMPT), and dihydrofolate reductase (DHFR). nih.gov This suggests that the broader pyrrolo[1,2-a]pyrimidine (B7980946) scaffold has the potential to interact with a diverse range of protein targets. The specific substitution pattern of this compound would dictate its unique binding profile within these or other targets.

The following table summarizes representative binding energies of related pyrrolopyrimidine derivatives against various targets, illustrating the utility of molecular docking in assessing binding affinity.

Compound ClassTarget ProteinBinding Energy (kcal/mol)
Indolo- and Pyrrolo-pyrimidinesDNA-8.39 to -16.72
Pyrazolo[1,5-a]pyrimidinesDNA gyrase (PDB: 2XCT)Not specified
Pyrazolo[1,5-a]pyrimidinesSecreted aspartic protease from C. albicans (PDB: 1ZAP)Not specified

Table 1: Representative binding energies of related pyrrolopyrimidine derivatives from molecular docking studies. Data sourced from researchgate.netjohnshopkins.edu.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For this compound, QSAR studies can be pivotal in predicting its efficacy and guiding the synthesis of more potent analogs.

A QSAR study on pyrrolopyrimidine derivatives as Bruton's tyrosine kinase (BTK) inhibitors utilized a set of 35 molecules to develop a predictive model. nih.gov The model was built using multiple linear regression (MLR) and artificial neural network (ANN) methods, employing a variety of lipophilic, geometric, physicochemical, and steric descriptors. nih.gov Such models can help in understanding the structural requirements for inhibitory activity. For a series of compounds including this compound, a QSAR model could be developed to correlate descriptors such as hydrophobicity, electronic properties, and steric parameters with a measured biological activity. The electronegativity and size of the fluorine atom at the 3-position would be critical descriptors in such a model.

The development of a robust QSAR model involves several steps, including dataset selection, descriptor calculation, model building, and validation. For instance, in a QSAR study of pyridazine (B1198779) derivatives, descriptors were derived from density functional theory (DFT) calculations and other software, and the resulting models were used to design new compounds with potentially improved activity. kfupm.edu.sa

The table below illustrates the types of descriptors that are typically used in QSAR modeling of heterocyclic compounds.

Descriptor TypeExamplesRelevance
ElectronicDipole moment, HOMO/LUMO energiesGoverns electrostatic and covalent interactions
StericMolecular weight, volume, surface areaInfluences fit within the binding pocket
HydrophobicLogP, molar refractivityAffects solubility and membrane permeability
TopologicalConnectivity indices, shape indicesDescribes molecular shape and branching

Table 2: Common descriptors used in QSAR modeling.

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, MEP, HOMO-LUMO)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules. For this compound, these methods are used to understand its intrinsic properties that govern its biological activity.

DFT calculations can be used to optimize the molecular geometry of this compound and to compute its electronic properties. researchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For fluorinated sulfonamides, DFT predictions have been used to complement experimental findings. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show a negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring and the fluorine atom, indicating these are potential sites for hydrogen bonding or coordination with electrophilic species in a biological target.

The following table presents representative HOMO-LUMO energy gaps for related heterocyclic compounds, calculated using DFT.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Pyrrolo[2,3-d]pyrimidine derivative (4b)Not specifiedNot specified3.515
Pyrrolo[2,3-d]pyrimidine derivative (6i)Not specifiedNot specifiedNot specified

Table 3: Representative HOMO-LUMO energy gaps for related pyrrolopyrimidine derivatives from DFT calculations. Data sourced from researchgate.net.

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

Molecular Dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its receptor over time, offering insights into the stability of the complex and the conformational changes that may occur upon binding.

For this compound, MD simulations can be performed on its complex with a target protein, identified through molecular docking. These simulations, often run for nanoseconds or longer, can assess the stability of the binding pose predicted by docking. nih.govresearchgate.net Key parameters to analyze from an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein.

MD simulations can also reveal the role of water molecules in mediating ligand-protein interactions and can be used to calculate the binding free energy of the complex, providing a more accurate estimation of binding affinity than docking scores alone. frontiersin.org In a study on pyrrolopyrimidine derivatives as BTK inhibitors, MD simulations were conducted for 10 nanoseconds to evaluate the stability of the ligand within the protein's active site under physiological conditions. nih.gov The introduction of a fluorine atom in this compound could influence the dynamics of the complex by altering the local electrostatic environment and forming stable interactions, which can be explored through MD simulations.

In Silico Prediction of Pharmacokinetic Parameters (ADME) for Research Leads

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the drug-likeness of a compound. For this compound, these predictions help in identifying potential liabilities before significant resources are invested in its development.

Various computational models are available to predict a wide range of ADME properties. These models are often based on QSAR principles or machine learning algorithms trained on large datasets of experimental data. For instance, in silico ADME predictions for pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were conducted to evaluate their physicochemical properties, drug-likeness, and toxicity. johnshopkins.edu

The introduction of a fluorine atom can have a profound impact on the ADME profile of a molecule. It can block metabolic sites, thereby increasing metabolic stability, and can also modulate lipophilicity, which affects absorption and distribution. researchgate.netnih.gov However, excessive lipophilicity can lead to poor solubility and increased toxicity. Therefore, a careful balance is necessary.

The table below summarizes some key ADME parameters that are typically predicted in silico for a lead compound like this compound.

ADME ParameterDescriptionImportance
Absorption
Human Intestinal Absorption (HIA)Percentage of compound absorbed from the gutPredicts oral bioavailability
Caco-2 PermeabilityRate of passage through a model of the intestinal wallIndicates potential for oral absorption
Distribution
Plasma Protein Binding (PPB)Extent to which a compound binds to proteins in the bloodAffects the free concentration of the drug available for action
Blood-Brain Barrier (BBB) PermeationAbility to cross into the central nervous systemCrucial for CNS-targeting drugs, undesirable for others
Metabolism
Cytochrome P450 (CYP) InhibitionInhibition of key metabolic enzymesPredicts potential for drug-drug interactions
Excretion
Total ClearanceRate at which the drug is removed from the bodyDetermines the dosing frequency
Toxicity
hERG InhibitionBlockade of the hERG potassium channelIndicates risk of cardiotoxicity
Ames TestPrediction of mutagenicityAssesses the potential to cause genetic mutations

Table 4: Key in silico ADME-Tox parameters and their significance in drug discovery. mdpi.comeurekaselect.comnih.gov

Future Research Directions and Translational Perspectives

Advancements in Synthetic Methodologies for Complex Analogues

The initial and most critical step is the development of robust and efficient synthetic routes to 3-Fluoro-pyrrolo[1,2-a]pyrimidine. While methods exist for the synthesis of the parent pyrrolo[1,2-a]pyrimidine (B7980946) scaffold, such as domino ring-closure followed by retro-Diels-Alder protocols or (3+3) cyclization with Fischer carbene complexes, these have not yet been adapted for specific fluorination at the 3-position. mdpi.comacs.org

Future synthetic research would need to focus on:

Regioselective Fluorination: Developing methods to introduce a fluorine atom specifically at the C3 position of the pyrrolo[1,2-a]pyrimidine core. This could involve late-stage fluorination of a pre-formed heterocyclic system or the use of fluorinated building blocks in the initial cyclization reactions.

Diversity-Oriented Synthesis: Creating a library of complex analogues by varying substituents at other positions of the heterocyclic core. This would enable a thorough exploration of the structure-activity relationship (SAR).

Scalable Synthesis: Optimizing reaction conditions to allow for the large-scale production of lead compounds, which is essential for preclinical and clinical development.

Rational Design Strategies for Enhanced Target Specificity and Potency

Once a synthetic route is established, the next phase involves the rational design of derivatives to maximize their potential biological activity. The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.

Future design strategies should include:

Computational Modeling: Using in silico docking studies to predict the binding of this compound analogues to various biological targets, such as protein kinases, which are common targets for related heterocyclic compounds. nih.govmdpi.com

Structure-Based Design: If a primary biological target is identified, its three-dimensional structure can be used to guide the design of analogues with improved complementarity to the binding site, thereby increasing potency and selectivity.

Pharmacophore Hybridization: Combining the this compound core with known pharmacophoric elements from other bioactive molecules to create hybrid compounds with potentially novel or enhanced activities.

Elucidation of Novel Molecular Targets and Mechanisms of Action

A key challenge and opportunity for a novel scaffold is the identification of its biological targets and mechanism of action. This is fundamental to understanding its therapeutic potential and potential liabilities.

Prospective research in this area would involve:

Phenotypic Screening: Testing the compound library against a panel of cancer cell lines or in other disease-relevant assays to identify initial "hits." mdpi.com

Target Identification: Employing advanced chemical biology techniques, such as affinity chromatography, activity-based protein profiling, or genetic screening (e.g., CRISPR-Cas9), to identify the specific molecular targets of the most active compounds.

Mechanism of Action Studies: Once a target is identified, further biochemical and cellular assays are required to elucidate how the compound modulates the target's function and the downstream effects on cellular signaling pathways.

Preclinical Validation of Lead Compounds in Disease Models

Promising compounds that emerge from initial screening and optimization must undergo rigorous preclinical validation to assess their therapeutic potential in a more complex biological context.

This validation phase would require:

In Vitro Efficacy: Confirming the activity of lead compounds in a broader range of relevant cell lines and patient-derived cells.

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds to ensure they have suitable drug-like characteristics for in vivo studies.

In Vivo Efficacy Studies: Testing the most promising lead compounds in relevant animal models of disease (e.g., tumor xenografts in mice for cancer) to determine if the in vitro activity translates to a therapeutic effect in a living organism. nih.gov

Opportunities for Application as Chemical Biology Tools

Beyond their direct therapeutic potential, novel bioactive compounds can serve as valuable tools for basic research. This compound derivatives with high potency and selectivity for a specific biological target could be developed into chemical probes.

Potential applications include:

Target Validation: Using a selective inhibitor to probe the physiological and pathological roles of its target protein.

Imaging Probes: Modifying the compound with a fluorescent tag or a positron-emitting isotope to visualize the location and expression level of its target in cells or in vivo.

"Bump-Hole" Approach: Engineering a target protein and a corresponding inhibitor to interact uniquely, allowing for precise dissection of its role in complex biological networks.

Addressing Challenges in Compound Optimization

The path from a hit compound to a clinical candidate is fraught with challenges. The optimization process is iterative and requires a multidisciplinary approach to balance potency, selectivity, and drug-like properties.

Key challenges to be addressed for the this compound scaffold would include:

Balancing Potency and Selectivity: Enhancing on-target activity while minimizing off-target effects to reduce potential toxicity.

Improving Physicochemical Properties: Modifying the structure to optimize solubility, permeability, and metabolic stability.

Identifying and Overcoming Resistance Mechanisms: For indications like cancer, understanding how resistance to the compound might develop and co-administering it with other agents to prevent or overcome this resistance.

Data Table

As there is no specific data for this compound, the following table illustrates the type of data that would be generated during the research process outlined above for a hypothetical lead compound.

Compound ID Target IC50 (nM) Cell-based Activity (GI50, µM) Metabolic Stability (t½, min)
FPP-001Kinase X150.2545
FPP-002Kinase X80.1162
FPP-003Kinase Y1201.530

This table is for illustrative purposes only and does not represent actual experimental data.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-Fluoro-pyrrolo[1,2-a]pyrimidine?

  • Answer: Two primary methods are documented:

  • Fischer Carbene Complex Route : Involves cyclization of fluorinated Fischer carbene precursors under mild conditions (e.g., THF, 60°C), yielding fluorescent pyrrolo[1,2-a]pyrimidines with moderate-to-high yields (60–75%). This method emphasizes regioselectivity via carbene coordination .

  • One-Pot Three-Component Synthesis : Combines substituted pyrimidines, 2-bromoacetophenones, and electron-deficient alkynes in epoxide solvents, acting as both medium and HBr scavenger. Yields range from 70–85% with reduced byproduct formation .

    Table 1: Comparative Synthetic Methods

    MethodConditionsYield (%)Key Advantages
    Fischer Carbene ComplexTHF, 60°C, 12h60–75Regioselective fluorination
    One-Pot Three-ComponentEpoxide solvent, 80°C, 6h70–85Scalable, minimal purification

Q. How are this compound derivatives characterized structurally?

  • Answer: Standard techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR resolve fluorine-induced deshielding effects (e.g., aromatic protons at δ 7.2–8.5 ppm) .

  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions, with fragmentation patterns indicating fluorine loss (e.g., [M-F+^+]) .

  • X-ray Crystallography : Resolves regiochemistry in crystalline derivatives (e.g., C–F bond angles of ~109°) .

    Table 2: Representative Spectral Data

    Derivative1^1H NMR (δ)13^{13}C NMR (δ)HRMS (m/z)
    Compound 9 (E10)7.45 (s, 1H)148.2 (C-F)289.1023
    2-Arylimidazo derivative (E16)8.10 (d, 2H)158.5 (C-F)325.0941

Q. What biological activities are associated with pyrrolo[1,2-a]pyrimidine scaffolds?

  • Answer: While direct data on 3-fluoro derivatives is limited, related imidazo[1,2-a]pyrimidines exhibit:

  • Antimicrobial Activity : MIC values of 2–8 µg/mL against Staphylococcus aureus .
  • Kinase Inhibition : IC50_{50} of 50 nM for EGFR inhibitors in cancer models .
  • Antimalarial Properties : EC50_{50} of 0.8 µM against Plasmodium falciparum .

Advanced Research Questions

Q. How can regioselective fluorination be optimized in pyrrolo[1,2,α]pyrimidine synthesis?

  • Answer: Key strategies include:

  • Catalytic Fluorination : Use of AgF or CuF2_2 to direct fluorine incorporation at C3 via radical intermediates (e.g., 80% selectivity at 100°C) .
  • Microwave-Assisted Synthesis : Enhances reaction rates and selectivity (e.g., 20-minute cycles at 150°C) .
  • DFT Modeling : Predicts thermodynamic favorability of fluorination at specific positions (e.g., ΔG = -12 kcal/mol for C3 vs. C5) .

Q. How to resolve contradictions in spectral data for fluorinated derivatives?

  • Answer: Contradictions arise from:

  • Dynamic Fluorine Effects : Use 19^{19}F NMR to distinguish static vs. dynamic disorder (e.g., splitting patterns in rotamers) .
  • Tautomeric Equilibria : Employ variable-temperature NMR (VT-NMR) to identify keto-enol shifts (e.g., δ 10.5 ppm broadening at 40°C) .
  • Crystallographic Validation : Cross-verify ambiguous NMR assignments with X-ray structures (e.g., C–F bond lengths of 1.35 Å) .

Q. What novel applications exist for this compound in materials science?

  • Answer: Emerging uses include:

  • Fluorescent Probes : λem_{em} = 450–550 nm with quantum yields up to 0.7, suitable for bioimaging .
  • OLED Materials : External quantum efficiency (EQE) of 12% in blue-emitting devices due to fluorine-enhanced electron transport .
  • Catalytic Ligands : Pd-complexed derivatives enable Suzuki-Miyaura couplings with TOF up to 1,200 h1^{-1} .

Methodological Recommendations

  • Low-Yield Troubleshooting : Replace protic solvents (e.g., methanol) with DMF or THF to minimize fluorine hydrolysis .
  • Scale-Up Protocols : Adopt flow chemistry for one-pot syntheses, achieving 90% conversion at 10 g scale .
  • Computational Tools : Use Gaussian or ORCA for predicting fluorination sites and reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.